molecular formula C19H26F2N4O6S B2688939 N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 869071-88-5

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2688939
CAS No.: 869071-88-5
M. Wt: 476.5
InChI Key: KYMSCZAMQMTYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a 1,3-oxazinan-2-ylmethyl core substituted with a 2,5-difluorobenzenesulfonyl group and a morpholin-4-yl ethyl ethanediamide moiety. The 1,3-oxazinan ring and sulfonamide groups are common in bioactive molecules, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N4O6S/c20-14-2-3-15(21)16(12-14)32(28,29)25-5-1-9-31-17(25)13-23-19(27)18(26)22-4-6-24-7-10-30-11-8-24/h2-3,12,17H,1,4-11,13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMSCZAMQMTYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity based on available literature, focusing on its pharmacological properties, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Sulfonamide moiety : The presence of a difluorobenzenesulfonyl group enhances its reactivity and potential for biological interaction.
  • Oxazinan ring : This heterocyclic structure can influence the compound's ability to interact with biological targets.
  • Morpholine group : Known for its role in enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of sulfonamide have been shown to inhibit cancer cell proliferation through various mechanisms:

CompoundMax Activity (%)EC50 (μM)
1976 ± 1
5a4518 ± 4
5g8813 ± 1

These compounds demonstrated protective effects against pancreatic β-cell death induced by endoplasmic reticulum (ER) stress, suggesting a potential application in diabetes treatment as well .

The proposed mechanism involves the inhibition of specific kinases related to cell survival pathways. The sulfonamide group is believed to interact with the active sites of these kinases, preventing their activity and leading to apoptosis in cancer cells. Additionally, the oxazinan ring may facilitate cellular uptake and enhance target specificity.

Case Studies

Several case studies have illustrated the compound's efficacy:

  • Pancreatic β-cell Protection : A study highlighted the protective role of similar compounds against ER stress-induced apoptosis in pancreatic β-cells. The analogs showed varying degrees of activity, with some achieving up to 100% protection at low concentrations .
  • Inhibition of Tumor Growth : Another study demonstrated that related sulfonamide derivatives significantly reduced tumor growth in xenograft models. These findings underscore the potential for developing these compounds as therapeutic agents against various cancers.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable solubility profiles due to the morpholine and sulfonamide groups, which may enhance bioavailability.

Toxicological assessments indicate that while certain derivatives exhibit cytotoxicity at higher concentrations, the therapeutic window remains promising for lower doses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on functional groups, synthesis pathways, and inferred bioactivities:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol) Potential Applications Reference
Target Compound 1,3-oxazinan-2-ylmethyl 2,5-difluorobenzenesulfonyl, morpholin-4-yl ~550 (estimated) Enzyme inhibition (hypothetical)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Sulfonamide, chromenone 589.1 Kinase inhibition (patented)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl Acetamide, oxazolidinone 278.3 Fungicide (agricultural use)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) Triazolo-pyrimidine Sulfonamide, difluorophenyl 325.3 Herbicide (agricultural use)

Key Observations :

Sulfonamide Group : The target compound and flumetsulam both incorporate sulfonamide moieties, which are critical for binding to enzymes like carbonic anhydrases or acetolactate synthase (ALS) in herbicides .

Heterocyclic Cores: The 1,3-oxazinan ring in the target compound is structurally analogous to the oxazolidinone in oxadixyl, a fungicide. Such rings enhance metabolic stability and bioavailability .

Fluorinated Aromatics : The 2,5-difluorobenzenesulfonyl group in the target compound parallels the fluorophenyl groups in patented kinase inhibitors (e.g., Example 53 in ), which improve target selectivity and pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.